![molecular formula C8H5ClF3N3 B3002584 4-氯-3-甲基-6-(三氟甲基)-2H-吡唑并[3,4-b]吡啶 CAS No. 2411221-48-0](/img/structure/B3002584.png)

4-氯-3-甲基-6-(三氟甲基)-2H-吡唑并[3,4-b]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

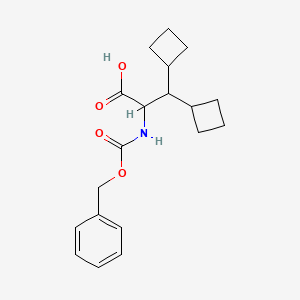

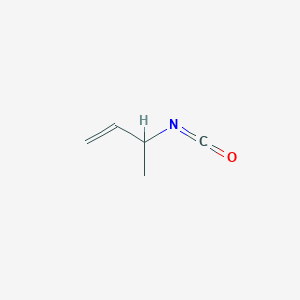

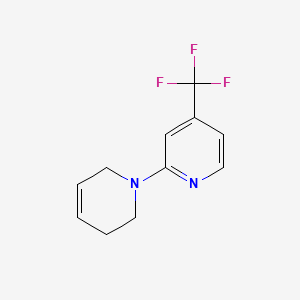

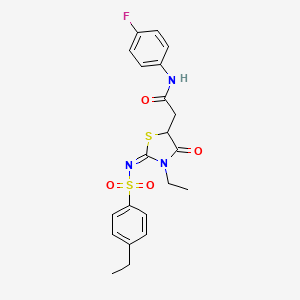

The compound 4-Chloro-3-methyl-6-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine is a derivative of the pyrazolo[3,4-b]pyridine family, which is characterized by a fused polycyclic structure that includes a pyrazole ring joined to a pyridine ring. This particular derivative is further modified with chloro, methyl, and trifluoromethyl substituents, which can influence its chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of related pyrazolo[3,4-b]pyridine derivatives has been reported using various starting materials and conditions. For instance, a three-component regioselective reaction involving 5-amino-3-methyl-1H-pyrazole, 2H-indene-1,3-dione, and arylaldehydes under ultrasound irradiation has been used to obtain fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines in excellent yields . Another approach for synthesizing 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol compounds started from 2,6-dichloro-4-methylnicotinonitrile, leading to compounds that exist as the 3-hydroxy tautomer . Additionally, a method involving 2-chloronicotinic acid as the starting material has been described for the synthesis of 1H-pyrazolo[3,4-b]pyridine through reduction, oxidation, oximation, and cyclization steps .

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-b]pyridine derivatives has been studied using techniques such as X-ray diffraction. For example, the structure of a novel 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol derivative was examined in detail, revealing the presence of a 3-hydroxy tautomer . The hydrogen-bonded assembly of six closely related pyrazolo[3,4-b]pyridine derivatives has also been investigated, showing various types of hydrogen bonding leading to different crystal packing motifs .

Chemical Reactions Analysis

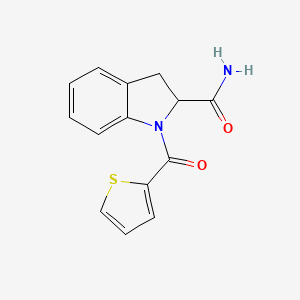

Pyrazolo[3,4-b]pyridine derivatives have been used as intermediates in the synthesis of various biologically active compounds. For instance, novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives have been prepared and screened for anticancer activity, with some compounds showing promising bioactivity . Additionally, pyrazolo[3,4-b]pyridine and pyrimidine functionalized 1,2,3-triazole derivatives have been synthesized and evaluated for cytotoxicity, antimicrobial, anti-biofilm, and minimum bactericidal concentration (MBC) activities, with several compounds identified as promising .

Physical and Chemical Properties Analysis

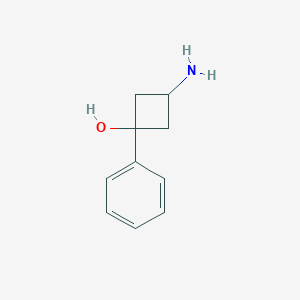

The physical and chemical properties of pyrazolo[3,4-b]pyridine derivatives are influenced by their substituents. The introduction of electron-withdrawing groups such as trifluoromethyl can affect the compound's acidity, reactivity, and interaction with biological targets. The presence of a chloro substituent can also impact the compound's reactivity, particularly in nucleophilic substitution reactions. The crystalline properties and solubility of these derivatives can vary significantly depending on the nature and position of the substituents, as evidenced by the diverse crystal packing observed in closely related derivatives .

科学研究应用

缓蚀剂:包括结构上类似于 4-氯-3-甲基-6-(三氟甲基)-2H-吡唑并[3,4-b]吡啶的吡唑并吡啶衍生物已被探索为酸性环境中低碳钢的潜在缓蚀剂。这些化合物使用超声辅助方法合成,并证明了在保护钢表面免受腐蚀方面具有显着的效果 (Dandia, Gupta, Singh, & Quraishi, 2013)。

分子结构研究:已经对包括吡唑并[3,4-b]吡啶衍生物在内的同晶结构进行了研究,以了解氯-甲基交换规则。这些研究涉及对分子结构及其无序的详细分析,为晶体学和分子化学提供了有价值的见解 (Swamy, Müller, Srinivasan, Perumal, & Krishnakumar, 2013)。

新型衍生物的合成:在合成吡唑并[3,4-b]吡啶的新衍生物以用于各种应用方面已经进行了大量研究。其中包括创建稠合多环结构、探索不同的取代基和了解其光物理性质的努力。此类研究对于开发具有特定所需特性的新材料和化合物至关重要 (Rateb, 2014)。

抗癌和抗菌研究:已经研究了某些吡唑并[3,4-b]吡啶衍生物的潜在抗癌和抗菌特性。这包括合成新化合物和评估其对各种癌细胞系的生物活性,使其成为药物化学中感兴趣的课题 (Kurumurthy et al., 2014)。

药物合成:虽然明确排除了药物使用和剂量信息,但值得注意的是,吡唑并[3,4-b]吡啶衍生物通常合成以用于药物开发。这包括创建新的核苷并探索其在可能的治疗应用中的特性 (Iaroshenko et al., 2009)。

作用机制

Target of Action

Compounds with trifluoromethyl groups are known to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

It’s known that trifluoromethyl-containing compounds can exhibit improved drug potency by lowering the pk a of the cyclic carbamate by a key hydrogen bonding interaction with the protein .

Biochemical Pathways

Trifluoromethylpyridine derivatives are known to have a wide range of applications in the pharmaceutical industry, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The presence of a trifluoromethyl group in a molecule can significantly affect its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion .

Result of Action

One study showed that a compound with a similar structure displayed significant analgesic activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of EN300-7542172. For instance, the presence of a trifluoromethyl group in a molecule can significantly affect its chemical reactivity, physico-chemical behavior, and biological activity .

属性

IUPAC Name |

4-chloro-3-methyl-6-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF3N3/c1-3-6-4(9)2-5(8(10,11)12)13-7(6)15-14-3/h2H,1H3,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDJRUWYYXIXCJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC(=NC2=NN1)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3-methyl-6-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-N-[(2-fluoro-5-methylpyridin-3-yl)methyl]acetamide](/img/structure/B3002512.png)

![ethyl 5-(4-(N,N-dimethylsulfamoyl)benzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3002519.png)

![Methyl 11-hydroxy-6,11-dihydrobenzo[c][1]benzoxepine-2-carboxylate](/img/structure/B3002521.png)

![4-Chloro-3-[methoxy(methyl)sulfamoyl]benzoic acid](/img/structure/B3002522.png)

![2,3-Dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1,4-trione 4-oxime](/img/structure/B3002524.png)